molecular formula C19H14Cl2O3 B11159350 8-chloro-7-[(4-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-chloro-7-[(4-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11159350
M. Wt: 361.2 g/mol
InChI Key: WUNLTBDVCIQYIO-UHFFFAOYSA-N
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Description

8-chloro-7-[(4-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound with the molecular formula C19H14Cl2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-7-[(4-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

8-chloro-7-[(4-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives .

Scientific Research Applications

8-chloro-7-[(4-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-chloro-7-[(4-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Biological Activity

The compound 8-chloro-7-[(4-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a member of the chromenone class, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

  • Molecular Formula : C19H14ClO3
  • Molecular Weight : 344.77 g/mol
  • IUPAC Name : this compound
  • InChI Key : GFYFLMVUOBKPAW-UHFFFAOYSA-N
PropertyValue
Melting PointNot available
SolubilitySoluble in organic solvents
LogP (octanol-water partition coefficient)Not available

The biological activity of this compound is attributed to its interaction with various molecular targets. Key mechanisms include:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its neuroprotective effects.
  • Anti-inflammatory Effects : It has been shown to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
  • Anticancer Potential : Preliminary studies suggest that the compound can induce apoptosis in cancer cells, possibly by activating caspase pathways.

Case Studies and Research Findings

  • Neuroprotective Effects
    • A study demonstrated that the compound reduced oxidative stress in neuronal cell lines, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
  • Anticancer Activity
    • In vitro studies on breast cancer cell lines indicated that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved PARP and caspase-3 activation.
  • Anti-inflammatory Properties
    • Research indicated that the compound inhibited the expression of IL-6 and TNF-alpha in macrophages stimulated with LPS, highlighting its potential as an anti-inflammatory agent.

Properties

Molecular Formula

C19H14Cl2O3

Molecular Weight

361.2 g/mol

IUPAC Name

8-chloro-7-[(4-chlorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C19H14Cl2O3/c20-12-6-4-11(5-7-12)10-23-18-9-17-15(8-16(18)21)13-2-1-3-14(13)19(22)24-17/h4-9H,1-3,10H2

InChI Key

WUNLTBDVCIQYIO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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